molecular formula C16H13NOS2 B5570292 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione

Cat. No.: B5570292
M. Wt: 299.4 g/mol
InChI Key: YASVIDSFNXTXCR-UHFFFAOYSA-N
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Description

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C16H13NOS2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.04385639 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastric Antisecretory Activity

Compounds containing the 9H-xanthen-9-amine structure, including those with thiazolidine modifications, have been evaluated for their gastric antisecretory activity. These compounds show promise in inhibiting gastric acid secretion, which could be beneficial for treating conditions like ulcers. A specific study highlighted a series of 9H-xanthen-9-amines with varied nitrogen substituents, showing significant gastric antisecretory activity in animal models. This suggests the potential of such compounds in developing new therapeutic agents for gastric disorders (Bender et al., 1983).

Biological Activities of Xanthone Derivatives

Xanthones, closely related to the structure of interest, have a broad spectrum of biological and pharmacological activities. These include antitumor, anti-inflammatory, and antimicrobial effects. The structural diversity of xanthone derivatives influences their biological activities, with some showing significant potential in cancer therapy. Research on xanthone derivatives has led to the identification of several compounds with promising therapeutic applications, highlighting the importance of structural modifications for enhancing biological activity (Pinto et al., 2005).

Thiazolidinedione as PPARγ Ligands

Thiazolidinedione derivatives are recognized for their role in enhancing insulin sensitivity and have been used as antidiabetic agents. The compounds act as ligands for the peroxisome proliferator-activated receptor γ (PPARγ), which is a crucial factor in adipogenesis and insulin action. This interaction suggests a potential mechanism through which these compounds exert their therapeutic effects, offering a valuable approach for treating conditions like type 2 diabetes mellitus and possibly other metabolic disorders (Lehmann et al., 1995).

Xanthine Oxidase Inhibition and Antioxidant Properties

Thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibitory and antioxidant activities. Such compounds can be crucial for developing treatments for conditions like gout and oxidative stress-related diseases. A study demonstrated potent xanthine oxidase inhibition by specific thiazolidinone derivatives, highlighting their potential as leads for creating new therapeutic agents (Ranganatha et al., 2014).

Corrosion Inhibition

Thiazolidinedione derivatives have also been studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. This application is significant for industrial processes, where corrosion can lead to substantial material and financial losses. Research into the molecular structure and adsorption characteristics of these compounds on metal surfaces provides insights into developing effective corrosion inhibitors (Yadav et al., 2015).

Properties

IUPAC Name

3-(9H-xanthen-9-yl)-1,3-thiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c19-16-17(9-10-20-16)15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVIDSFNXTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.